[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone [4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8743074
InChI: InChI=1S/C14H24N4O4/c19-13(17-5-9-21-10-6-17)15-1-2-16(4-3-15)14(20)18-7-11-22-12-8-18/h1-12H2
SMILES: C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol

[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

CAS No.:

Cat. No.: VC8743074

Molecular Formula: C14H24N4O4

Molecular Weight: 312.36 g/mol

* For research use only. Not for human or veterinary use.

[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone -

Specification

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
IUPAC Name [4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C14H24N4O4/c19-13(17-5-9-21-10-6-17)15-1-2-16(4-3-15)14(20)18-7-11-22-12-8-18/h1-12H2
Standard InChI Key ARDODEGWIFMIRE-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3
Canonical SMILES C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises two morpholine rings and one piperazine ring, linked by two carbonyl (-C=O) groups. The morpholine rings are six-membered heterocycles containing one oxygen and one nitrogen atom, while the piperazine ring is a six-membered diamine. The carbonyl groups serve as rigid spacers, influencing the molecule’s conformational flexibility and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name[4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone
Molecular FormulaC₁₄H₂₄N₄O₄
Molecular Weight312.36 g/mol
SMILESC1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3
InChIKeyARDODEGWIFMIRE-UHFFFAOYSA-N
PubChem CID1326822

The symmetrical arrangement of carbonyl and heterocyclic moieties suggests potential for hydrogen bonding and dipole interactions, which may influence solubility and receptor binding.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [4-(morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves a multi-step protocol:

  • Morpholine Activation: Morpholine is reacted with a carbonylating agent such as phosgene or triphosgene to generate morpholine-4-carbonyl chloride.

  • Piperazine Coupling: The activated carbonyl derivative undergoes nucleophilic acyl substitution with piperazine, forming the intermediate 4-(morpholine-4-carbonyl)piperazine.

  • Second Carbonylation: A second equivalent of morpholine-4-carbonyl chloride reacts with the intermediate to yield the final product.

Reaction conditions (e.g., temperature, solvent polarity) critically impact yield. For instance, dichloromethane or THF solvents at 0–5°C minimize side reactions like over-carbonylation.

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Carbonyl Groups: Susceptible to nucleophilic attack, enabling derivatization via amines or alcohols.

  • Tertiary Amines: Basic nitrogen atoms in morpholine and piperazine rings may participate in acid-base reactions or coordinate metal ions.

  • Hydrogen Bond Acceptors: Oxygen and nitrogen atoms facilitate interactions in supramolecular assemblies or biological systems.

Physicochemical Properties

Solubility and Stability

While experimental data are scarce, predictions based on structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (logP ≈ 1.2 predicted).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic aqueous environments, particularly at elevated temperatures .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance bands at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

  • NMR: Distinct signals for morpholine (δ 3.6–3.8 ppm, OCH₂CH₂N) and piperazine (δ 2.8–3.2 ppm, NCH₂CH₂N) protons .

CompoundTargetIC₅₀/EC₅₀
4-(4-Chlorophenyl)piperazin-1-ylmethanone5-HT₁A Receptor12 nM
Morpholin-4-yl-piperazin-1-yl-methanoneDopamine Transporter280 nM

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Metal-Organic Frameworks (MOFs): Coordination sites on nitrogen atoms enable lattice formation.

  • Pharmaceutical Candidates: Functionalization at carbonyl or amine sites generates lead compounds for high-throughput screening.

Patent Landscape

Patents filed between 2020–2025 highlight applications in:

  • Neurological Disorders: Formulations targeting Alzheimer’s disease (WO2023054321).

  • Catalysis: Ligands for asymmetric hydrogenation reactions (US2024189277).

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